(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
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Overview
Description
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is then cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- **(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
- **(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
The uniqueness of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate lies in its specific trifluoroacetate salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C25H34F3N5O7 |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H33N5O5.C2HF3O2/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31);(H,6,7)/t14-,16+,17-,18-,19-;/m0./s1 |
InChI Key |
BKONNZNXISGLJC-CNTNIUBLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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